Regioisomeric Specificity: The 3-One vs. 1-One Scaffold Dictates Biological Target Class
The 3-one regioisomer (1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one, CAS 34535-42-7) is the established core for peripheral benzodiazepine receptor (PBR) ligands, as demonstrated by Anzini et al. [1]. The 1-one regioisomer (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one) is instead the core for a distinct antileishmanial series, with a lead compound (5m) showing an anti-amastigote IC50 of 8.36 µM and a selectivity index of 7.79 in visceral leishmaniasis models [2]. This is a class-level distinction, but it rigorously demonstrates that the position of the carbonyl oxygen fundamentally determines the scaffold's biological target space.
| Evidence Dimension | Biological target class / therapeutic indication |
|---|---|
| Target Compound Data | Core scaffold for peripheral benzodiazepine receptor (PBR) ligands (Anzini series) [1] |
| Comparator Or Baseline | 1-one regioisomer: core scaffold for antileishmanial agents; lead compound 5m IC50 = 8.36 µM, SI = 7.79 [2] |
| Quantified Difference | Target class divergence: PBR (CNS) vs. Leishmania parasite; no overlap in reported lead series. |
| Conditions | In vitro receptor binding / whole-cell parasite assays. Note: Direct head-to-head data for the unsubstituted cores is not available. |
Why This Matters
For a procurement decision, selecting the 3-one scaffold commits the project to a PBR/CNS chemistry space, whereas the 1-one scaffold leads to antiparasitic chemistry; these are non-interchangeable starting points for lead optimization.
- [1] Anzini, M., Cappelli, A., & Vomero, S. (1994). Synthesis of 2-Substituted-2,3-dihydro-9-phenyl-1H-pyrrolo[3,4-b]quinolin-3-ones as Potential Peripheral Benzodiazepine-receptor Ligands. HETEROCYCLES, 38(1), 103-111. doi:10.3987/com-93-6520 View Source
- [2] Seth, A., Ghoshal, A., Dewaker, V., Rani, A., Singh, S. P., Dutta, M., ... & Srivastava, A. K. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 13, 746-760. doi:10.1039/D2MD00078D View Source
